molecular formula C21H18N2O B15472111 2,3,5-Triphenylimidazolidin-4-one CAS No. 50530-26-2

2,3,5-Triphenylimidazolidin-4-one

Cat. No.: B15472111
CAS No.: 50530-26-2
M. Wt: 314.4 g/mol
InChI Key: SWSKDBQFPWOWMG-UHFFFAOYSA-N
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Description

2,3,5-Triphenylimidazolidin-4-one is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Q & A

Q. What are the established synthetic routes for 2,3,5-Triphenylimidazolidin-4-one, and how can reaction conditions be optimized for higher yields?

Basic
The synthesis typically involves multi-step organic reactions, such as condensation of phenyl-substituted amines with carbonyl compounds. For imidazolidinone cores, cyclization reactions under acidic or basic conditions are common. Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature gradients, and catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity . Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioxo (C=S) . X-ray crystallography may resolve crystal packing and hydrogen-bonding patterns .

Q. How do structural modifications (e.g., phenyl substituents) influence the biological activity of imidazolidinone derivatives?

Advanced
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro or chloro) on phenyl rings enhance antimicrobial activity, while methoxy groups improve solubility. Computational docking models predict interactions with biological targets like enzymes or receptors, guiding rational design . For example, 4-nitrophenyl substitutions in related compounds increase anticancer potency by stabilizing target binding .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Advanced
Contradictions may arise from differences in assay conditions (e.g., cell lines, pH, or incubation times). Standardize protocols using validated cell models (e.g., HepG2 for cytotoxicity) and replicate experiments with controls. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) help identify outliers. Cross-validate findings with orthogonal assays, such as enzymatic inhibition vs. cell viability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

Advanced
The imidazolidinone core undergoes ring-opening reactions with nucleophiles (e.g., amines) due to strain in the five-membered ring. DFT calculations reveal transition states and charge distribution, while kinetic studies track reaction rates. For example, Knoevenagel condensation with aldehydes forms arylidene derivatives, which are stabilized by conjugation .

Q. What strategies are effective for resolving enantiomers of chiral imidazolidinone derivatives?

Advanced
Chiral chromatography (e.g., using amylose or cellulose-based columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric synthesis with chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can directly produce enantiopure compounds .

Q. How can poor aqueous solubility of this compound be mitigated in in vivo studies?

Advanced
Co-solvents (e.g., DMSO/water mixtures), surfactants (e.g., Tween-80), or nanoformulations (liposomes) improve bioavailability. Salt formation (e.g., hydrochloride) enhances water solubility without altering pharmacological activity .

Q. What in vitro models are suitable for preliminary toxicity profiling of this compound?

Advanced
Use immortalized cell lines (HEK293, HepG2) for acute toxicity screens and primary hepatocytes for metabolic stability. Ames tests assess mutagenicity, while hERG channel assays predict cardiotoxicity. Compare results to known toxicants (e.g., doxorubicin) for context .

Q. Are there alternative synthetic pathways to avoid hazardous reagents (e.g., hydrazine) in imidazolidinone synthesis?

Advanced
Green chemistry approaches include using urea or thiourea as safer cyclization agents. Flow chemistry systems minimize waste and improve safety by automating exothermic steps .

Q. How can computational models predict the metabolic fate of this compound?

Advanced
Density Functional Theory (DFT) simulates oxidative metabolism (e.g., CYP450-mediated hydroxylation). Software like Schrödinger’s ADMET Predictor identifies probable metabolites, while molecular dynamics (MD) models protein-ligand stability in physiological conditions .

Properties

CAS No.

50530-26-2

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

2,3,5-triphenylimidazolidin-4-one

InChI

InChI=1S/C21H18N2O/c24-21-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15,19-20,22H

InChI Key

SWSKDBQFPWOWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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